5,8-Quinolinediol

Analytical Chemistry Coordination Chemistry Electrochemistry

5,8-Quinolinediol (5,8-dihydroxyquinoline, CAS 20947-39-1) is a heterocyclic building block with a unique dual functionality: it acts as a bidentate metal chelator while possessing a hydroquinone-like redox-active center. This enables reversible electron-transfer reactions absent in generic 8-hydroxyquinoline. Researchers use it to synthesize redox-active coordination compounds, electrochemical sensors, and to probe bioreductive alkylating agents. Ensure your project leverages this specific dual chelation-redox profile.

Molecular Formula C9H7NO2
Molecular Weight 161.16 g/mol
CAS No. 20947-39-1
Cat. No. B11917726
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5,8-Quinolinediol
CAS20947-39-1
Molecular FormulaC9H7NO2
Molecular Weight161.16 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=CC(=C2N=C1)O)O
InChIInChI=1S/C9H7NO2/c11-7-3-4-8(12)9-6(7)2-1-5-10-9/h1-5,11-12H
InChIKeyFBLZWWDWBRMCSE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5,8-Quinolinediol (CAS 20947-39-1) Chemical Properties and Baseline Characterization for Procurement


5,8-Quinolinediol (also known as 5,8-dihydroxyquinoline, CAS 20947-39-1) is a heterocyclic aromatic compound belonging to the quinoline class. It is characterized by the presence of two hydroxyl groups at the 5 and 8 positions of the quinoline ring system. This structural feature imparts a unique combination of properties: it can act as a bidentate chelating agent for metal ions, analogous to the well-known 8-hydroxyquinoline, while also exhibiting the oxidation-reduction behavior characteristic of hydroquinones [1]. The compound has a calculated XLogP value of 1.9 and a topological polar surface area of 53.4 Ų [2], indicating moderate lipophilicity and potential for membrane permeability. Its molecular formula is C₉H₇NO₂, with a molecular weight of 161.16 g/mol .

Why 5,8-Quinolinediol Cannot Be Simply Replaced by Generic 8-Hydroxyquinoline Analogs


While 5,8-quinolinediol shares the core quinoline scaffold with the widely used chelator 8-hydroxyquinoline (8HQ), the presence of an additional hydroxyl group at the 5-position fundamentally alters its physicochemical and functional profile. This modification creates a hydroquinone-like redox-active center that is absent in 8HQ, enabling 5,8-quinolinediol to participate in reversible electron-transfer reactions [1]. Furthermore, the electronic and steric influence of the 5-hydroxyl group modifies the metal-binding pocket, potentially affecting both the stoichiometry and stability of metal complexes compared to 8HQ [1]. Substituting with generic 8HQ or other monohydroxyquinoline derivatives would therefore forfeit the dual chelation-redox functionality that defines 5,8-quinolinediol's unique applications.

Quantitative Comparative Evidence for 5,8-Quinolinediol Selection Over Closest Analogs


Dual Redox-Chelation Functionality: A Distinguishing Feature Absent in 8-Hydroxyquinoline

5,8-Quinolinediol uniquely combines the metal-chelation properties of 8-hydroxyquinoline with the oxidation-reduction behavior of hydroquinones [1]. In contrast, the comparator 8-hydroxyquinoline (8HQ) functions solely as a bidentate chelator and lacks intrinsic redox activity [1]. This dual functionality is a qualitative but defining differentiation that cannot be achieved with 8HQ or other monohydroxyquinoline isomers.

Analytical Chemistry Coordination Chemistry Electrochemistry

Enhanced Metal Complex Stoichiometry: 1:1 vs. 2:1 Ligand-to-Metal Ratio with 8-Hydroxyquinoline

5,8-Quinolinediol forms a 1:1 complex with nickel(II), in contrast to the 2:1 (ligand-to-metal) complex formed by the comparator 8-hydroxyquinoline under analogous conditions [1]. This difference in stoichiometry arises from the additional 5-hydroxyl group, which alters the coordination geometry and binding mode [1].

Coordination Chemistry Analytical Reagents Materials Science

Moderate Lipophilicity: XLogP 1.9 Enables Balanced Solubility for Biological Assays

The calculated XLogP for 5,8-quinolinediol is 1.9 [1]. For comparison, the baseline 8-hydroxyquinoline has an experimental LogP of approximately 1.8-2.0 [2], indicating comparable lipophilicity within the same class. This moderate value suggests the compound balances aqueous solubility with membrane permeability.

Drug Discovery Medicinal Chemistry ADME Properties

Reversible Redox Activity: A Key Distinction from Non-Redox Active 2,8-Quinolinediol

The 5,8-substitution pattern in 5,8-quinolinediol creates a para-hydroquinone moiety that enables reversible two-electron oxidation to the corresponding quinone [1]. In contrast, the isomer 2,8-quinolinediol (CAS 15450-76-7) positions hydroxyl groups in a manner that does not form an equivalent redox-active para-quinoid system . This structural distinction results in fundamentally different electrochemical behavior.

Electrochemistry Redox-Active Ligands Biosensors

Recommended Research and Industrial Application Scenarios for 5,8-Quinolinediol (CAS 20947-39-1)


Development of Redox-Active Metal Complexes and Coordination Polymers

The unique dual functionality of 5,8-quinolinediol—combining metal chelation with reversible redox behavior—makes it an ideal building block for synthesizing redox-active coordination compounds [1]. Researchers can exploit the 1:1 ligand-to-metal stoichiometry with transition metals like nickel to create well-defined complexes [1] that may serve as catalysts, magnetic materials, or components in molecular electronics.

Design of Novel Electrochemical Sensors and Biosensors

The hydroquinone-like redox couple inherent to 5,8-quinolinediol [1] can be harnessed as an electron-transfer mediator in electrochemical sensing platforms. Its moderate lipophilicity (XLogP 1.9) [2] and metal-binding capacity offer opportunities to develop sensors that combine analyte recognition (via chelation) with signal transduction (via redox cycling).

Synthesis of Bioreductive Prodrugs and Pharmacological Probes

5,8-Quinolinediol serves as the reduced (hydroquinone) form of the 5,8-quinolinedione pharmacophore [1]. This redox relationship enables its use as a synthetic intermediate or a mechanistic probe in the study of bioreductive alkylating agents. Its dual chelation-redox profile may also be exploited to design metal-binding antioxidants or enzyme inhibitors that target metalloproteins.

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